molecular formula C11H14N2O5S B8722525 1-(1,1-Dimethylethylcarbonylaminosulphonyl)-3-nitrobenzene

1-(1,1-Dimethylethylcarbonylaminosulphonyl)-3-nitrobenzene

Cat. No.: B8722525
M. Wt: 286.31 g/mol
InChI Key: MFQYUMBIYHNFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dimethylethylcarbonylaminosulphonyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

2,2-dimethyl-N-(3-nitrophenyl)sulfonylpropanamide

InChI

InChI=1S/C11H14N2O5S/c1-11(2,3)10(14)12-19(17,18)9-6-4-5-8(7-9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

MFQYUMBIYHNFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of trimethylacetic acid (5.55 g, 54 mmol), 3-nitrobenzenesulphonamide (11 g, 54 mmol) and 4-dimethylaminopyridine (6.65 g, 54 mmol) in anhydrous dichloromethane (400 ml), under an atmosphere of nitrogen, was added 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (10.43 g, 54 mmol). The mixture was stirred at ambient temperature for 24 h. The mixture was extracted with 1M NaOH (50 ml) and the separated aqueous phase was mixed with dichloromethane (200 ml) and acidified with 5M HCl. The two layers were separated and the aqueous phase was further extracted with dichloromethane (2×100 ml). The combined organic phases were dried (Na2SO4) and evaporated to dryness. The resultant solid was recrystallised from methanol to afford the title compound (9 g, 58%) as a colourless solid. mp 178°-81° C. 1H NMR (360 MHz, D6-DMSO) δ 1.07 (9H, s), 7.95 (1H, t, J=8.0 Hz), 8.30-8.34 (1H, m), 8.52-8.56 (1H, m), 8.57-8.60 (1H, m), 12.02 (1H, brs).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step Two
Yield
58%

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